5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a pyridine ring, a phenyl group, and a chlorinated benzyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzyl chloride with 2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-1-benzyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide: Similar structure but without the methyl groups on the benzyl ring.
Uniqueness
The presence of the chlorine atom and the methyl groups on the benzyl ring in 5-chloro-1-(3,5-dimethylbenzyl)-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide makes it unique in terms of its chemical reactivity and potential biological activities. These structural features can influence the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-1-[(3,5-dimethylphenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-8-15(2)10-16(9-14)12-24-13-17(22)11-19(21(24)26)20(25)23-18-6-4-3-5-7-18/h3-11,13H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLCFQPWAHUNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=C(C=C(C2=O)C(=O)NC3=CC=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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